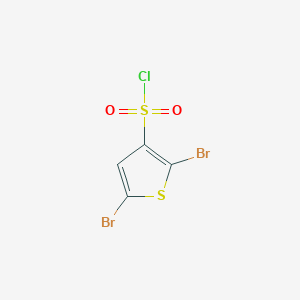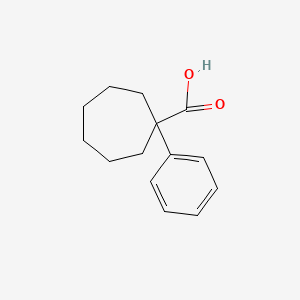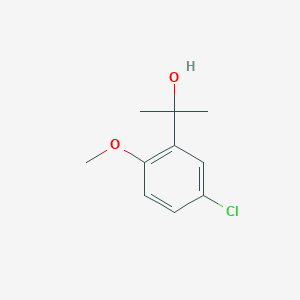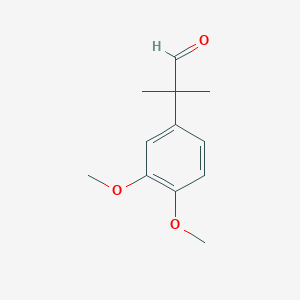
4-(2,3-Dichlorophenoxy)butanoic acid
Vue d'ensemble
Description
4-(2,3-Dichlorophenoxy)butanoic acid is an organic compound with the molecular formula C10H10Cl2O3. It is a derivative of butanoic acid, where the hydrogen atom on the fourth carbon is replaced by a 2,3-dichlorophenoxy group. This compound is known for its applications in various fields, including agriculture and scientific research.
Mécanisme D'action
Target of Action
It is known to disrupt transport systems and interfere with nucleic acid metabolism .
Mode of Action
4-(2,3-Dichlorophenoxy)butanoic acid is believed to function similarly to the endogenous auxin, indole acetic acid (IAA) . It disrupts transport systems and interferes with nucleic acid metabolism .
Biochemical Pathways
It is known to disrupt transport systems and interfere with nucleic acid metabolism , which could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It is known to be absorbed through foliage and readily translocated via symplasm (including phloem) to growing points where it accumulates .
Result of Action
The compound induces abnormal growth typical of growth-hormone herbicides . This includes twisting and bending of stems and petioles, leaf curling and cupping, and development of abnormal tissues and secondary roots . Plant death occurs from growth abnormalities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is highly soluble in most organic solvents but is difficult to dissolve in water . It is stable in the presence of acids and heat, but decomposes in the presence of alkalis . It is also relatively volatile and may leach to groundwater under certain conditions .
Analyse Biochimique
Biochemical Properties
It is known that it is herbicidally inactive . This suggests that it may interact with enzymes, proteins, and other biomolecules in a way that does not directly result in the death of plants.
Molecular Mechanism
It is known that it does not act as a typical herbicide, suggesting that its mechanism of action may be unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorophenoxy)butanoic acid typically involves the reaction of 2,3-dichlorophenol with butyric acid under specific conditions. One common method is the esterification of 2,3-dichlorophenol with butyric acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a catalyst such as sulfuric acid and heating to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,3-Dichlorophenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms in the phenoxy group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Phenolic derivatives or amines.
Applications De Recherche Scientifique
4-(2,3-Dichlorophenoxy)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its effects on plant growth and development, particularly in the context of herbicide research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: It is used in the formulation of herbicides and pesticides, contributing to agricultural productivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin used as a herbicide.
4-(2,4-Dichlorophenoxy)butanoic acid: Similar in structure but with different substitution patterns on the phenoxy group.
Uniqueness
4-(2,3-Dichlorophenoxy)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
4-(2,3-dichlorophenoxy)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c11-7-3-1-4-8(10(7)12)15-6-2-5-9(13)14/h1,3-4H,2,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHXERSBJVBFGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501339780 | |
| Record name | 4-(2,3-Dichlorophenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501339780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7170-59-4 | |
| Record name | 4-(2,3-Dichlorophenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501339780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Spiro[4.5]dec-2-en-1-one](/img/structure/B3386173.png)


![Tert-butyl 4-[(cyclopropylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3386192.png)
![1-[(Oxolan-2-yl)methyl]piperidin-4-one](/img/structure/B3386197.png)
![Bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B3386204.png)






